

Synthesis of Dipotassium Azelate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipotassium azelate*

Cat. No.: *B025562*

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Abstract

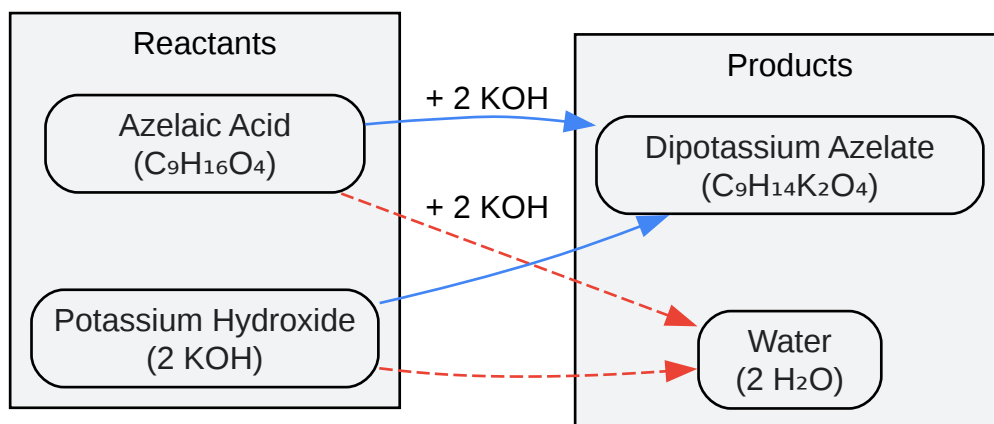
This technical guide provides a comprehensive overview of the synthesis of **dipotassium azelate** from azelaic acid. The primary synthesis route involves a direct acid-base neutralization reaction. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to support research and development activities. While **dipotassium azelate** itself is a simple salt, its properties may be of interest in various formulations. This guide focuses on the fundamental chemistry and procedural steps for its preparation in a laboratory setting.

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, is known for its various applications in cosmetics and pharmaceuticals. The conversion of azelaic acid to its corresponding potassium salt, **dipotassium azelate**, can modify its physicochemical properties, such as solubility, which may be advantageous for specific formulations. This guide details the straightforward synthesis of **dipotassium azelate** through the neutralization of azelaic acid with potassium hydroxide.

Chemical Reaction Pathway

The synthesis of **dipotassium azelate** from azelaic acid is a classic acid-base neutralization reaction. Azelaic acid, having two carboxylic acid functional groups, requires two molar equivalents of a strong base, such as potassium hydroxide (KOH), for complete neutralization to form the dipotassium salt.



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Caption: Chemical reaction for the synthesis of **dipotassium azelate**.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **dipotassium azelate** from azelaic acid.

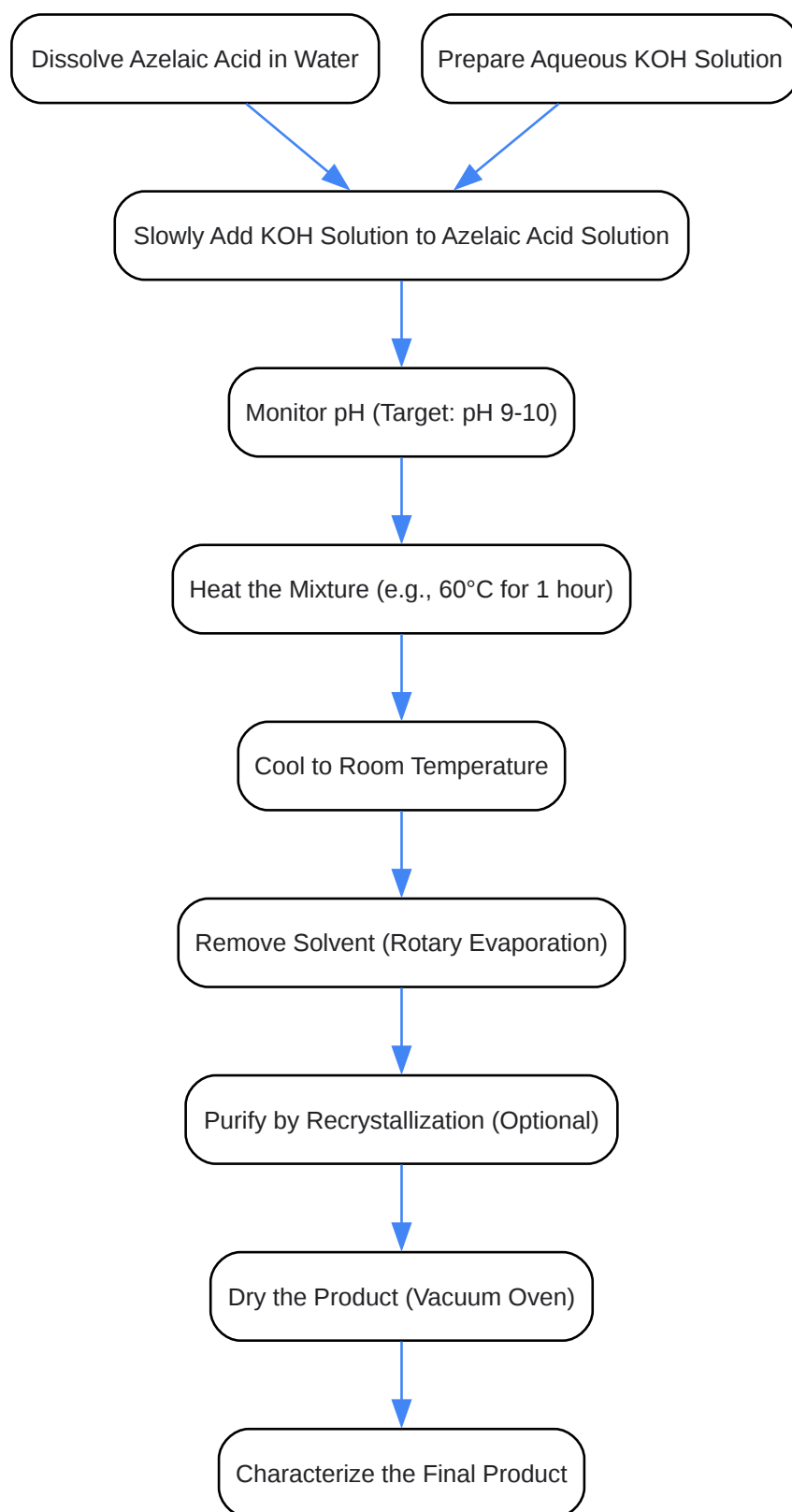
3.1. Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
Azelaic Acid ($C_9H_{16}O_4$)	Reagent	Sigma-Aldrich	Purity $\geq 98\%$
Potassium Hydroxide (KOH)	Reagent	Merck	Purity $\geq 85\%$ (pellets)
Deionized Water	High Purity	In-house	Used as solvent
Ethanol	95%	Fisher Scientific	Optional, for recrystallization

3.2. Equipment

- Magnetic stirrer with heating plate
- 250 mL round-bottom flask
- Reflux condenser
- Dropping funnel
- pH meter or pH indicator strips
- Rotary evaporator
- Crystallizing dish
- Büchner funnel and flask
- Vacuum oven

3.3. Synthesis Procedure



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Caption: Experimental workflow for **dipotassium azelate** synthesis.

Step-by-Step Method:

- **Dissolution of Azelaic Acid:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 18.82 g (0.1 mol) of azelaic acid to 100 mL of deionized water. Heat the mixture to 50-60°C while stirring to aid in the dissolution of the azelaic acid.
- **Preparation of Potassium Hydroxide Solution:** In a separate beaker, carefully dissolve 11.22 g (0.2 mol) of potassium hydroxide pellets in 50 mL of deionized water. This is an exothermic process, so allow the solution to cool to room temperature.
- **Neutralization:** Slowly add the potassium hydroxide solution to the azelaic acid solution using a dropping funnel over a period of 30 minutes. Monitor the pH of the reaction mixture using a pH meter or pH strips. The target pH should be between 9 and 10 to ensure complete neutralization.
- **Reaction Completion:** After the addition of the potassium hydroxide solution is complete, continue to stir the mixture at 60°C for 1 hour to ensure the reaction goes to completion.
- **Isolation of Product:** Allow the reaction mixture to cool to room temperature. The **dipotassium azelate** can be isolated by removing the water using a rotary evaporator.
- **Purification (Optional):** The crude **dipotassium azelate** can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
- **Drying:** Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol. Dry the final product in a vacuum oven at 50°C to a constant weight.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of **dipotassium azelate**.

Table 1: Stoichiometry of Reactants

Reactant	Molecular Weight (g/mol)	Moles (mol)	Mass (g)
Azelaic Acid	188.22	0.1	18.82
Potassium Hydroxide	56.11	0.2	11.22

Table 2: Product Yield and Properties

Product	Molecular Weight (g/mol)	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Appearance
Dipotassium Azelate	264.40	26.44	24.63	93.1	White crystalline solid

Table 3: Characterization Data (Representative)

Analysis	Result
Melting Point	>300 °C
Solubility	Soluble in water
FT-IR (cm ⁻¹)	~1560 (asymmetric COO ⁻ stretch), ~1410 (symmetric COO ⁻ stretch)
¹ H NMR (D ₂ O, 400 MHz) δ (ppm)	2.18 (t, 4H), 1.55 (p, 4H), 1.29 (m, 6H)
¹³ C NMR (D ₂ O, 100 MHz) δ (ppm)	184.5, 39.2, 31.6, 28.7, 26.9
Purity (by titration)	≥ 98%

Safety and Handling

- Potassium hydroxide is a corrosive material. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

- The preparation of the potassium hydroxide solution is exothermic and should be done with care.
- Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The synthesis of **dipotassium azelate** from azelaic acid via direct neutralization with potassium hydroxide is a straightforward and high-yielding process. This technical guide provides a foundational protocol and expected data that can be adapted and scaled by researchers in the fields of drug development and materials science. The resulting **dipotassium azelate**, with its altered solubility profile compared to the parent acid, may offer new opportunities for formulation and delivery.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com